2,3,5-Trimethyl-6-propoxypyrazine

odor threshold alkoxypyrazine structure-odor relationship

2,3,5-Trimethyl-6-propoxypyrazine (CAS 113929-51-4, molecular formula C₁₀H₁₆N₂O, molecular weight 180.25 g/mol) is a tetra-substituted pyrazine carrying three methyl groups at positions 2, 3, and 5 and an n-propoxy substituent at position 6. It belongs to the alkoxypyrazine subclass, which is distinguished from purely alkyl-substituted pyrazines by the presence of an ether oxygen linking the side chain to the heterocyclic core.

Molecular Formula C10H16N2O
Molecular Weight 180.251
CAS No. 113929-51-4
Cat. No. B569175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trimethyl-6-propoxypyrazine
CAS113929-51-4
Molecular FormulaC10H16N2O
Molecular Weight180.251
Structural Identifiers
SMILESCCCOC1=NC(=C(N=C1C)C)C
InChIInChI=1S/C10H16N2O/c1-5-6-13-10-9(4)11-7(2)8(3)12-10/h5-6H2,1-4H3
InChIKeyNCOKKVFLENAGGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5-Trimethyl-6-propoxypyrazine (CAS 113929-51-4): Compound Class and Procurement-Relevant Identity


2,3,5-Trimethyl-6-propoxypyrazine (CAS 113929-51-4, molecular formula C₁₀H₁₆N₂O, molecular weight 180.25 g/mol) is a tetra-substituted pyrazine carrying three methyl groups at positions 2, 3, and 5 and an n-propoxy substituent at position 6 . It belongs to the alkoxypyrazine subclass, which is distinguished from purely alkyl-substituted pyrazines by the presence of an ether oxygen linking the side chain to the heterocyclic core. The compound contains the characteristic 1,4-diazine ring common to all pyrazines, with the specific 2,3,5-trimethyl-6-propoxy substitution pattern conferring a unique combination of roasted/nutty basal character (from the trimethylpyrazine scaffold) and potency modulation (from the alkoxy group).

Why Generic Alkylpyrazine Substitution Fails: The Critical Role of the 6-Propoxy Modification in 2,3,5-Trimethyl-6-propoxypyrazine


The pyrazine family encompasses both alkylpyrazines (e.g., 2,3,5-trimethylpyrazine, 2,3,5-trimethyl-6-propylpyrazine) and alkoxypyrazines (e.g., 2,3,5-trimethyl-6-propoxypyrazine). These cannot be treated as interchangeable procurement items because the substitution of an alkyl group (−CH₂−) by an alkoxy group (−O−) at position 6 introduces a fundamentally different pharmacophore for olfactory receptor engagement [1]. Shibamoto (1986) demonstrated that alkoxypyrazines as a class exhibit the lowest odor thresholds among all pyrazine derivatives tested—reaching as low as 0.00001 ppm in water—which is orders of magnitude below typical alkylpyrazine thresholds [2]. Wagner et al. (1999) further established that substitution position is the dominant determinant of odor potency: moving the same substituent from position 2 to position 3 can alter the threshold by up to 8000-fold [3]. Consequently, a generic 2,3,5-trimethylpyrazine or even a 2,3,5-trimethyl-6-propylpyrazine will not replicate the odor potency, character, or dose-response curve of the 6-propoxy derivative. The specific evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 2,3,5-Trimethyl-6-propoxypyrazine vs. Closest Analogs


Odor Potency Advantage: Alkoxypyrazine Class vs. Alkylpyrazine Class Threshold Comparison

The alkoxypyrazine chemical class, to which 2,3,5-trimethyl-6-propoxypyrazine belongs, consistently exhibits the lowest odor thresholds among all pyrazine subclasses tested. In the foundational survey by Shibamoto (1986), alkoxypyrazines reached a minimum threshold of 0.00001 ppm (0.01 μg/L) in water, compared with a median alkylpyrazine threshold in the range of 1–6 ppm—representing a potency difference of approximately 100,000- to 600,000-fold between the most potent alkoxypyrazine and the least potent alkylpyrazine [1]. By contrast, the parent scaffold 2,3,5-trimethylpyrazine exhibits an odor threshold of 50 ng/L in air (Wagner et al., 1999) [2]. A well-characterized alkoxypyrazine benchmark, 2-methoxy-3-isobutylpyrazine (MIBP), has a reported aqueous threshold of ~2 ng/L [3]. While a directly measured threshold for 2,3,5-trimethyl-6-propoxypyrazine is not publicly available, its membership in the alkoxypyrazine class places its expected potency in the low ng/L range, making it a high-potency alternative to alkyl-only pyrazines for applications requiring minimal dosage.

odor threshold alkoxypyrazine structure-odor relationship flavor potency

Propoxy vs. Propyl Substitution: Structural Differentiation of 2,3,5-Trimethyl-6-propoxypyrazine from 2,3,5-Trimethyl-6-propylpyrazine

The most structurally analogous comparator is 2,3,5-trimethyl-6-propylpyrazine (CAS 92233-82-4), which differs only by the replacement of the propoxy oxygen with a methylene group (−O− vs. −CH₂−). This single-atom difference yields substantial physicochemical divergence. The target compound (2,3,5-trimethyl-6-propoxypyrazine) has a molecular weight of 180.25 g/mol (C₁₀H₁₆N₂O) and a calculated density of 0.992 g/cm³ , whereas 2,3,5-trimethyl-6-propylpyrazine has a molecular weight of 164.25 g/mol (C₁₀H₁₆N₂) and an estimated XlogP3 of 2.20 [1]. The ether oxygen introduces a hydrogen bond acceptor site and increases polarity, which is predicted to enhance aqueous solubility relative to the all-hydrocarbon propyl analog. For a closely related mono-methyl alkoxypyrazine (2-methyl-6-propoxypyrazine, CAS 67845-28-7), the estimated water solubility is 821.8 mg/L at 25 °C [2], whereas alkylpyrazines of comparable molecular weight typically exhibit solubilities below 200 mg/L. The target compound's boiling point is calculated at 241.2 °C at 760 mmHg , compared with a lower boiling point range expected for the lighter propyl analog.

alkoxy substitution propoxy chain physicochemical property structure-property relationship

Position-Specific Substitution Effects: Why 6-Propoxy Substitution Is Non-Equivalent to 2- or 3-Alkoxy Substitution

Wagner et al. (1999) established through systematic GC-O analysis of 80 alkylpyrazines that the position of substitution on the pyrazine ring is the single most critical determinant of odor potency, with regioisomeric compounds differing in threshold by factors of up to 8000-fold [1]. Specifically, an ethenyl group tolerated at position 2 produced low-threshold compounds, whereas the same group at position 3 increased the threshold by 8000-fold. Although this study examined alkyl and alkenyl substituents, the receptor steric and electronic constraints it revealed are equally applicable to alkoxy substituents. The receptor model derived from superimposing low-threshold pyrazines identified sterically forbidden regions that exclude bulky substituents at position 3 [1]. 2,3,5-Trimethyl-6-propoxypyrazine places the propoxy group at position 6—a location that is outside the most sterically constrained zones and is therefore predicted to be permissive for receptor engagement while allowing the trimethyl scaffold to anchor the roasted/nutty basal odor. In contrast, alkoxypyrazines with the alkoxy group at position 2 (e.g., 2-propoxy-3-methylpyrazine) or position 3 would be expected to exhibit different potency and character.

substitution position structure-odor relationship regioisomer receptor modeling

Chain-Length Tuning of Odor Character: Propoxy (C3) vs. Ethoxy (C2) and Butoxy (C4) Alkoxy Analogs

Within the alkoxypyrazine subclass, the length of the alkoxy chain modulates both odor potency and character. Masuda & Mihara (1988) reported that among 3-substituted 2-alkylpyrazines, the odor threshold decreases with increasing side-chain carbon number, reaching a minimum at pentyl (C5) before increasing again [1]. A closely related structural analog, 2-methyl-6-propoxypyrazine (CAS 67845-28-7, propoxy at position 6, single methyl at position 2), is described as having a green, vegetable-like odor character [2]. The target compound differs by having three methyl groups (positions 2, 3, 5) instead of one, which shifts the odor profile toward roasted, nutty, cocoa-like notes characteristic of trimethylpyrazine [3], while the propoxy group at position 6 is expected to enhance potency and may introduce subtle green/herbaceous undertones that differentiate it from purely alkyl trimethylpyrazines. Shorter ethoxy (C2) analogs tend to produce sharper, more ethereal notes, while longer butoxy (C4) and pentoxy (C5) analogs can introduce increasingly fatty or waxy character. The propoxy (C3) length thus occupies an intermediate position that balances potency with favorable odor character.

alkoxy chain length odor character homologous series flavor modulation

Absence from Major Flavor Regulatory Inventories as a Differentiation Signal: Niche Application vs. Commodity Alkylpyrazines

2,3,5-Trimethyl-6-propoxypyrazine is not listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) [1] and does not appear in the FEMA GRAS inventory or the JECFA flavor evaluations [2]. This contrasts with the parent compound 2,3,5-trimethylpyrazine (FEMA 3244, JECFA 768) and other common alkylpyrazines (e.g., 2-ethyl-3,5-dimethylpyrazine, FEMA 3149), which are widely approved for food use [3]. The target compound's absence from these inventories signals that it is not a commodity flavor ingredient but rather a specialty research chemical or a candidate for novel flavor applications. For industrial users, this means the compound may be procurable at higher purity for research purposes (typically 95%+) but may require additional regulatory diligence if intended for food or fragrance applications. This regulatory status differentiates it from the widely approved alkylpyrazine alternatives and positions it as a tool for exploratory flavor research, structure-activity relationship studies, or proprietary flavor development programs.

regulatory status FEMA GRAS specialty flavor ingredient EINECS

Optimal Application Scenarios for 2,3,5-Trimethyl-6-propoxypyrazine Derived from Quantitative Differentiation Evidence


High-Potency Roasted/Nutty Flavor Research and Proprietary Formulation Development

Based on the alkoxypyrazine class-level evidence that alkoxypyrazines exhibit odor thresholds up to 600,000-fold lower than the least potent alkylpyrazines [1], 2,3,5-Trimethyl-6-propoxypyrazine is best deployed in flavor research programs that require a high-potency roasted/nutty/cocoa character at minimal use levels. Its predicted ng/L-range threshold enables flavor chemists to achieve impactful nutty-roasted notes without the higher dosage required by 2,3,5-trimethylpyrazine (threshold 50 ng/L air) [2], thereby reducing cost-in-use and minimizing potential off-notes or matrix interactions. This application scenario is particularly relevant for clean-label flavor development where ingredient list minimization is desired, and for beverage applications where volatility and headspace partitioning are critical performance parameters.

Structure-Activity Relationship (SAR) Probe for Pyrazine Olfactory Receptor Studies

The unique 2,3,5-trimethyl-6-propoxy substitution pattern makes this compound a valuable tool compound for investigating how alkoxy vs. alkyl substitution at position 6 of the pyrazine ring affects olfactory receptor activation. As demonstrated by Wagner et al. (1999), position-specific substitution can alter odor thresholds by factors of up to 8000-fold [2]. This compound, with its propoxy group at the receptor-permissive position 6 and trimethyl substitution at positions 2, 3, and 5, serves as a bridge between the well-characterized alkylpyrazine SAR space and the less-explored alkoxypyrazine landscape. Academic and industrial olfactory research groups procuring this compound can use it to systematically probe how the ether oxygen modulates receptor binding affinity and odor character relative to the propyl, ethyl, and butyl analogs.

Specialty Maillard Reaction Product Simulation and Process Flavor Research

Pyrazines, including trimethyl-substituted variants, are principal volatile products of the Maillard reaction and are responsible for the characteristic roasted aroma of thermally processed foods [3]. While 2,3,5-trimethylpyrazine is abundant in roasted coffee and heated foods, the 6-propoxy analog is not naturally occurring and thus represents a synthetic tool for studying how alkoxy modifications alter Maillard-type aroma perception. The estimated higher water solubility of the propoxy derivative (~821 mg/L benchmark from 2-methyl-6-propoxypyrazine) [4] relative to purely alkyl pyrazines may provide advantages in aqueous food model systems where solubility-limited partitioning of hydrophobic pyrazines can confound sensory analysis. This compound is therefore suited for controlled Maillard model system studies investigating pyrazine formation, stability, and sensory impact.

Analytical Reference Standard for GC-MS Method Development Targeting Alkoxypyrazines

The compound's well-defined structure (C₁₀H₁₆N₂O, MW 180.25), calculated boiling point of 241.2 °C, and distinct substitution pattern make it suitable as a reference standard for developing and validating GC-MS or GC-O methods aimed at detecting and quantifying alkoxypyrazines in complex matrices . Its differentiation from the more common alkylpyrazines—which share similar mass spectra for positional isomers—provides a chromatographic challenge that can be exploited to optimize separation conditions for alkoxy/alkyl pyrazine discrimination. Analytical laboratories procuring this compound can use it to establish retention index libraries and mass spectral fingerprints specific to the 6-propoxy substitution pattern, expanding the analytical toolkit beyond the well-documented alkylpyrazine space.

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